4-chloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound “4-chloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains a benzenesulfonamide moiety and a thiazole ring. Benzenesulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties . Thiazoles, on the other hand, are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, and they are also known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide moiety and a thiazole ring. The benzenesulfonamide part of the molecule would likely contribute to its polarity and solubility in water, while the thiazole ring could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzenesulfonamide and thiazole moieties. The benzenesulfonamide part of the molecule could potentially undergo nucleophilic aromatic substitution reactions, while the thiazole ring might be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of a benzenesulfonamide moiety could contribute to its polarity and solubility in water, while the thiazole ring could potentially participate in aromatic stacking interactions .Scientific Research Applications
Molecular Chemistry Applications
Research on mixed-ligand copper(II)-sulfonamide complexes, including compounds related to "4-chloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide," has shown significant interactions with DNA, suggesting potential applications in the development of novel anticancer drugs. These complexes exhibit varying degrees of DNA binding, cleavage, and genotoxicity, with some demonstrating antiproliferative activity against human tumor cells through apoptosis induction (González-Álvarez et al., 2013).
Anticancer Research
Novel zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been synthesized for photodynamic therapy applications, highlighting their potential as Type II photosensitizers for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable for therapeutic use (Pişkin, Canpolat, & Öztürk, 2020).
Biochemical Applications
The study and development of benzenesulfonamides as high-affinity inhibitors of enzymes, such as kynurenine 3-hydroxylase, have implications for understanding and potentially treating neurological disorders. This research provides insight into the biochemical interactions and potential therapeutic applications of these compounds (Röver et al., 1997).
Material Science and Dyeing
The design and synthesis of novel benzenesulfonamide derivatives for UV protection and antimicrobial treatment of cotton fabrics demonstrate the material science applications of these compounds. These studies explore their use in enhancing the functional properties of textiles, including dyeability and protection against UV radiation and microbial growth (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary greatly depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on their orientation towards the target site . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets . The exact pathways and their downstream effects would depend on the specific targets of this compound.
Pharmacokinetics
For some similar compounds, susceptibility to undergo first-phase oxidation reactions in human liver microsomes has been assessed . The results of the in vitro metabolic stability experiments indicated values of the factor t ½ in the range of 9.1–20.3 min and suggested the hypothetical oxidation of these compounds to sulfenic and subsequently sulfinic acids as metabolites .
Result of Action
Some similar compounds have shown a high cytotoxic effect in hela cancer cells and exhibited about three times less cytotoxicity against the non-tumor cell line hacat cells . The anti-proliferative effects were associated with their ability to induce apoptosis in HeLa cells .
Action Environment
It is known that the therapeutic outcome of substituted thiazole derivatives can be affected by the huckel charge distribution on thiazole ring atoms, as well as substituents on different positions .
Properties
IUPAC Name |
4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S2/c1-9-13(19-10(2)16-9)7-8-15-20(17,18)12-5-3-11(14)4-6-12/h3-6,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVYUQDNGUMFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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